molecular formula C18H18BrNO3 B3661747 N-(4-acetylphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide

N-(4-acetylphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide

Cat. No.: B3661747
M. Wt: 376.2 g/mol
InChI Key: PRRWTWLIAWZSSM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a bromo group, and two methyl groups on another phenyl ring, connected via an ether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide typically involves a multi-step process:

    Formation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.

    Synthesis of 4-bromo-3,5-dimethylphenol: This involves bromination of 3,5-dimethylphenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 4-bromo-3,5-dimethylphenol is then reacted with chloroacetic acid to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid.

    Amidation: Finally, the 2-(4-bromo-3,5-dimethylphenoxy)acetic acid is reacted with 4-acetylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4-carboxyphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide.

    Reduction: Formation of N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide.

    Substitution: Formation of N-(4-acetylphenyl)-2-(4-substituted-3,5-dimethylphenoxy)acetamide.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be utilized in the design of novel polymers or materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl and bromo groups could influence its binding affinity and specificity, while the ether linkage and acetamide moiety might affect its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide: Similar structure but with a chloro group instead of a bromo group.

    N-(4-acetylphenyl)-2-(4-methyl-3,5-dimethylphenoxy)acetamide: Similar structure but with a methyl group instead of a bromo group.

    N-(4-acetylphenyl)-2-(4-fluoro-3,5-dimethylphenoxy)acetamide: Similar structure but with a fluoro group instead of a bromo group.

Uniqueness

N-(4-acetylphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions with other molecules. The combination of the acetyl, bromo, and dimethyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-11-8-16(9-12(2)18(11)19)23-10-17(22)20-15-6-4-14(5-7-15)13(3)21/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRWTWLIAWZSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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